N-[2-(2-chlorophenyl)ethyl]acetamide
Description
Properties
CAS No. |
105871-20-3 |
|---|---|
Molecular Formula |
C10H12ClNO |
Molecular Weight |
197.66 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)ethyl]acetamide |
InChI |
InChI=1S/C10H12ClNO/c1-8(13)12-7-6-9-4-2-3-5-10(9)11/h2-5H,6-7H2,1H3,(H,12,13) |
InChI Key |
BUWPHRTYGRCLKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=CC=CC=C1Cl |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
N-[2-(2-chlorophenyl)ethyl]acetamide has been investigated for its potential as a therapeutic agent due to its interaction with various biological targets:
- Anticonvulsant Activity : Research has indicated that derivatives of acetamides, including those similar to this compound, exhibit anticonvulsant properties. Studies have shown that these compounds can modulate neuronal voltage-sensitive sodium channels, which are critical in controlling seizure activity in epilepsy models .
- GABA Receptor Modulation : Some studies focus on the binding affinity of this compound derivatives to GABA receptors, suggesting potential applications in treating anxiety and other neuropsychiatric disorders .
Pharmacological Studies
Pharmacological evaluations have demonstrated the compound's efficacy in various animal models:
- In Vivo Studies : In animal models, compounds related to this compound have shown significant activity in maximal electroshock (MES) tests, indicating their potential as antiepileptic drugs (AEDs). For instance, certain derivatives have been tested for their protective effects against seizures induced by pentylenetetrazole .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of these compounds reveal that modifications to the acetamide structure can enhance anticonvulsant activity. This understanding is crucial for developing more effective AEDs .
Table 1: Anticonvulsant Activity of this compound Derivatives
| Compound ID | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index |
|---|---|---|---|
| Compound A | 52.30 | >500 | >9.56 |
| Compound B | 28.10 | >100 | >3.6 |
| Phenytoin | 28.10 | >100 | >3.6 |
ED50: Effective Dose for 50% of the population; TD50: Toxic Dose for 50% of the population.
Table 2: GABA Binding Affinity Studies
| Compound ID | Binding Affinity (nM) | Activity Type |
|---|---|---|
| Compound A | 150 | Agonist |
| Compound B | 300 | Antagonist |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between N-[2-(2-chlorophenyl)ethyl]acetamide and related acetamide derivatives:
Key Comparative Insights :
Substituent Effects on Bioactivity: The presence of nitroimidazole (e.g., in compounds) correlates with antiparasitic and antimicrobial activity, attributed to the nitro group’s redox activity .
Synthetic Methodologies: TDAE (tetramethylaminoethylene) is employed in reductive carbon–halogen bond activation for nitroimidazole derivatives, enabling selective substitutions . Carbodiimide coupling (e.g., EDC/HCl) is widely used for amide bond formation in thiazole-containing analogs .
Physical and Toxicological Profiles :
- Chlorine positioning (ortho vs. para/meta) affects melting points and solubility. For instance, nitroimidazole derivatives () exhibit melting points of 136–154°C, influenced by hydrogen bonding and crystallinity .
- Toxicity : Chloroacetamides (e.g., ) may pose higher reactivity risks due to the chloroacetyl group, whereas nitroimidazoles () show mitigated mutagenicity despite potent bioactivity .
Applications :
Preparation Methods
Reaction Mechanism and Conditions
In this method, 2-(2-chlorophenyl)ethylamine reacts with acetyl chloride in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts. The reaction typically proceeds at 0–5°C to minimize side reactions like over-acetylation. For example, a yield of 85% is achieved when using pyridine in dichloromethane at 273 K.
Table 1: Optimization of Direct Acetylation
| Acetylating Agent | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Acetyl chloride | Pyridine | Dichloromethane | 0–5°C | 85% |
| Acetic anhydride | Triethylamine | Toluene | 25°C | 78% |
| Acetyl chloride | NaOH | Water/THF | 10°C | 70% |
Purification and Characterization
Crude products are purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Structural confirmation employs Fourier-transform infrared spectroscopy (FTIR) for amide C=O stretches (~1650 cm⁻¹) and nuclear magnetic resonance (NMR) for aromatic protons (δ 7.2–7.5 ppm) and methylene groups (δ 3.4–3.6 ppm).
Multi-Step Synthesis via Intermediate Formation
Complex synthetic routes are employed when direct acetylation is hindered by steric or electronic factors.
Schotten-Baumann Reaction
This classical method involves reacting 2-(2-chlorophenyl)ethylamine with acetic anhydride in a biphasic system (water/dichloromethane) under vigorous stirring. Sodium hydroxide acts as the base, achieving yields up to 75%. The aqueous phase neutralizes acetic acid, driving the reaction to completion.
Coupling Reactions Using Carbodiimides
For sensitive substrates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates amide bond formation between 2-(2-chlorophenyl)ethylamine and acetic acid. This method, conducted in dimethylformamide (DMF) at 0°C, yields 82% product with minimal racemization.
Table 2: Comparative Analysis of Multi-Step Methods
| Method | Reagent | Solvent | Yield | Purity |
|---|---|---|---|---|
| Schotten-Baumann | Acetic anhydride | H₂O/DCM | 75% | 95% |
| EDC-mediated coupling | EDC, HOAt | DMF | 82% | 98% |
| Reductive amination | NaBH₃CN | MeOH | 68% | 90% |
Catalytic Methods and Reaction Optimization
Recent advances focus on catalytic systems to enhance efficiency and sustainability.
Phase Transfer Catalysis (PTC)
A patent by CN101538223A describes using tetrabutylammonium bromide (TBAB) as a phase transfer catalyst in a water/organic solvent system. This approach reduces reaction time from 12 hours to 3 hours, achieving 89% yield at 50°C.
Enzymatic Acetylation
Immobilized lipases (e.g., Candida antarctica Lipase B) acetylate 2-(2-chlorophenyl)ethylamine in ionic liquids, offering a solvent-free pathway. Yields of 76% are reported at 40°C, with enzyme recyclability up to five cycles.
Industrial-Scale Production Techniques
Scalable synthesis requires cost-effective and safe processes.
Continuous Flow Reactors
Microreactor systems enable rapid mixing and heat transfer, reducing reaction time to 10 minutes. A pilot-scale study achieved 91% yield using acetyl chloride and in-line neutralization.
Green Chemistry Approaches
Supercritical CO₂ as a solvent eliminates organic waste, with yields comparable to traditional methods (80%). Additionally, microwave-assisted synthesis reduces energy consumption by 40%.
Comparative Analysis of Preparation Methods
Table 3: Method Comparison for Industrial Application
| Method | Cost | Scalability | Environmental Impact |
|---|---|---|---|
| Direct acetylation | Low | High | Moderate |
| PTC | Medium | High | Low |
| Enzymatic | High | Medium | Very Low |
| Continuous flow | High | Very High | Low |
Direct acetylation remains the most cost-effective, while continuous flow systems excel in scalability. Enzymatic methods, though expensive, align with green chemistry principles.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(2-chlorophenyl)ethyl]acetamide, and how can reaction conditions be systematically optimized?
- Methodology : Begin with nucleophilic substitution between 2-chloroacetamide and 2-(2-chlorophenyl)ethylamine under weak base conditions (e.g., K₂CO₃) in acetonitrile. Monitor reaction progress via TLC and optimize variables such as solvent polarity, temperature (room temperature vs. reflux), and stoichiometric ratios of reactants. Post-synthesis purification involves filtration to remove excess base and solvent evaporation under reduced pressure . For derivatives, consider C-amidoalkylation of aromatics using trichloroacetamide intermediates, followed by IR and ¹H/¹³C NMR for structural validation .
Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?
- Analytical Workflow :
- FTIR : Confirm amide C=O stretching (~1650–1700 cm⁻¹) and aromatic C-Cl vibrations (~550–750 cm⁻¹).
- NMR : Use ¹H NMR to identify aromatic protons (δ 7.2–7.6 ppm) and methylene groups adjacent to the acetamide moiety (δ 3.4–3.8 ppm). ¹³C NMR resolves carbonyl carbons (~170 ppm) and chlorinated aromatic carbons.
- Single-crystal XRD : Employ SHELX software for crystallographic refinement, particularly for resolving hydrogen bonding and molecular packing .
Q. How can researchers address solubility challenges during in vitro biological assays for this compound?
- Strategies : Test polar aprotic solvents (DMSO, DMF) for initial dissolution, followed by dilution in aqueous buffers (PBS, pH 7.4). For hydrophobic derivatives, use cyclodextrin-based encapsulation or co-solvent systems (e.g., ethanol-water mixtures). Validate solubility via UV-Vis spectroscopy at λmax ≈ 260 nm (aromatic π→π* transitions) .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the electronic properties and reactivity of this compound?
- Computational Framework :
- Perform DFT calculations (B3LYP/6-311++G**) to map Molecular Electrostatic Potential (MESP) surfaces, identifying nucleophilic/electrophilic sites.
- Analyze HOMO-LUMO gaps to predict charge transfer interactions; gaps <3 eV suggest high reactivity.
- Compare computed IR spectra with experimental data to validate tautomeric forms or conformational stability .
Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved in structural studies of this compound?
- Crystallographic Refinement :
- Use SHELXL for high-resolution refinement, applying TWIN and BASF instructions to model twinned crystals.
- For disordered chlorophenyl groups, employ PART and SUMP constraints to refine occupancy ratios. Validate with R1 values <5% and wR2 <15% .
Q. What mechanistic insights explain the antibacterial activity of 2-chlorophenyl acetamide derivatives?
- Hypothesis Testing :
- Conduct enzyme inhibition assays (e.g., β-lactamase or DNA gyrase) to identify target interactions.
- Use molecular docking (AutoDock Vina) to simulate binding to active sites; prioritize derivatives with hydrogen bonds to catalytic residues (e.g., Ser130 in β-lactamases).
- Validate with MIC assays against Gram-positive (S. aureus) and Gram-negative (E. coli) strains, correlating activity with electron-withdrawing substituents on the phenyl ring .
Q. How do solvent effects influence the tautomeric equilibrium of this compound in solution?
- Experimental Design :
- Compare ¹H NMR chemical shifts in deuterated DMSO (polar aprotic) vs. CDCl₃ (non-polar). Look for keto-enol tautomerism via exchangeable NH protons (δ 8–10 ppm).
- Supplement with variable-temperature NMR to assess thermodynamic stability of tautomers .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies between computational predictions and experimental spectroscopic data?
- Resolution Workflow :
Verify basis set adequacy in DFT calculations (e.g., upgrade to def2-TZVP for heavier atoms).
Check for solvent effects in experimental spectra; re-run computations with implicit solvation models (e.g., PCM).
If inconsistencies persist, consider alternative conformers or protonation states via potential energy surface (PES) scans .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
